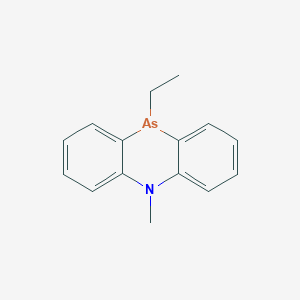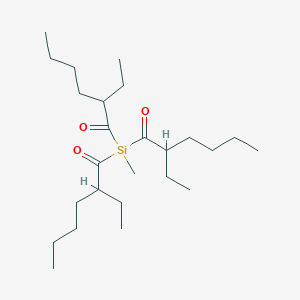
1,1',1''-(Methylsilanetriyl)tris(2-ethylhexan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) is a silicon-based compound characterized by its unique structure, which includes three 2-ethylhexan-1-one groups attached to a central methylsilanetriyl core
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) typically involves the reaction of methyltrichlorosilane with 2-ethylhexan-1-ol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product through condensation reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon’s role in biological systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon, allowing the compound to participate in various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) can be compared with other silicon-based compounds such as:
1,1’,1’'-(Methylsilanetriyl)tris(2-phenyl-1,1,2,2-tetramethyldisilane): This compound has a similar silicon core but different substituents, leading to distinct chemical properties and applications.
1,1’,1’'-(Methylsilanetriyl)tris(oxy)tris(butan-2-amine): Another silicon-based compound with different functional groups, resulting in unique reactivity and uses. The uniqueness of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) lies in its specific combination of 2-ethylhexan-1-one groups and a methylsilanetriyl core, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
112405-02-4 |
|---|---|
Molekularformel |
C25H48O3Si |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
1-[bis(2-ethylhexanoyl)-methylsilyl]-2-ethylhexan-1-one |
InChI |
InChI=1S/C25H48O3Si/c1-8-14-17-20(11-4)23(26)29(7,24(27)21(12-5)18-15-9-2)25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |
InChI-Schlüssel |
DVSQVSBMEMNMJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)[Si](C)(C(=O)C(CC)CCCC)C(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


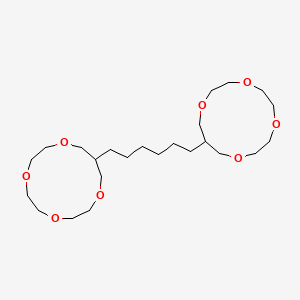
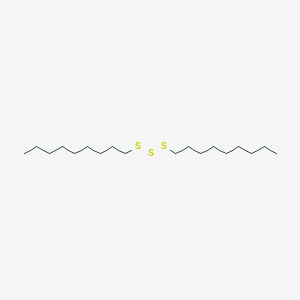
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)


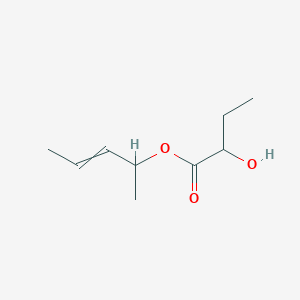
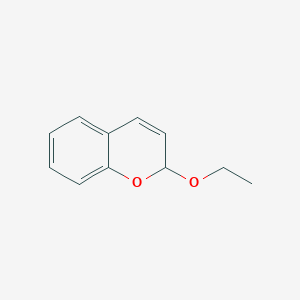



![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
